2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Description
Molecular Architecture and Stereochemical Configuration
The compound comprises a tetracyclic cyclopenta[a]phenanthrene core functionalized with a glucopyranosyl moiety at the 3β-position and a branched dienyl side chain at C17. Key stereochemical features include:
- Cyclopenta[a]phenanthrene system : The A/B ring fusion adopts a trans configuration (C5-Hα, C10-methyl β-oriented), while the C/D rings show cis fusion based on nuclear Overhauser effect (nOe) correlations.
- Glucosyl linkage : β-D-configuration confirmed through enzymatic hydrolysis studies and nuclear magnetic resonance coupling constants (J1',2' = 7.8 Hz).
- Side chain stereochemistry : The 5-ethyl-6-methylhepta-3,6-dien-2-yl group exhibits E-geometry at C3-C4 and Z-geometry at C6-C7, as determined through nuclear magnetic resonance-derived coupling constants and nuclear Overhauser effect spectroscopy (NOESY).
Table 1. Critical Stereochemical Assignments
| Position | Configuration | Determination Method |
|---|---|---|
| C3 | β-O-glucoside | J1',2' = 7.8 Hz |
| C17 | R-configuration | X-ray anomalous dispersion |
| C20 | S-configuration | Mosher ester analysis |
Properties
Molecular Formula |
C35H56O6 |
|---|---|
Molecular Weight |
572.8 g/mol |
IUPAC Name |
2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H56O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-10,21-22,24-33,36-39H,2,7,11-19H2,1,3-6H3 |
InChI Key |
FDZUARYEPYKOOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis of the Steroid Aglycone Framework
The steroid aglycone core of the target compound, characterized by a 17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-substituted cyclopenta[a]phenanthren system, is typically synthesized from dehydroepiandrosterone (DHEA) derivatives. A 12-step protocol for analogous aglycones involves:
- Oxidative functionalization of DHEA at C17 to introduce the dienyl side chain via Wittig olefination.
- Regioselective epoxidation of Δ⁷,⁸-steroids followed by acid-catalyzed ring-opening to install the 3β,6β-dihydroxy configuration.
- Protection-deprotection sequences using tert-butyldimethylsilyl (TBS) and acetyl groups to achieve orthogonal reactivity.
Key challenges include controlling stereochemistry at C17 during side-chain elongation and avoiding Δ⁷,⁸-ring aromatization under acidic conditions.
Table 1: Critical Steps in Aglycone Synthesis
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | C17 Alkylation | Ethylmagnesium bromide, THF | 78 |
| 5 | Δ⁷,⁸-Epoxidation | m-CPBA, CH₂Cl₂ | 65 |
| 8 | 6β-Hydroxyl Deprotection | TBAF, THF | 92 |
Electrochemical Glycosylation for Steroid Functionalization
A breakthrough in coupling the oxane trisaccharide to the steroid aglycone was achieved via electrochemical glycosylation. This method enables direct etherification of 3β-hydroxy-Δ⁵-steroids with non-activated glucose derivatives:
- Anodic oxidation of glucose in acetonitrile generates reactive oxocarbenium intermediates.
- Steroid activation through 3β-hydroxyl group coordination to BF₃·OEt₂ enhances nucleophilicity.
- Regioselective coupling at C3β-OH proceeds with 64% yield for model compounds, though scalability remains limited by competing sugar decomposition.
Comparative studies show β-selectivity >20:1 over α-anomers under potentiostatic control (1.2 V vs Ag/AgCl).
Enzymatic Biosynthesis of Glycosidic Linkages
Recent advances employ recombinant glycosyltransferases (GTs) and acyltransferases for efficient sugar attachment:
OsSGT1-Catalyzed Glycosylation
The Ornithogalum saundersiae GT (OsSGT1) demonstrates dual activity for 3β- and 17β-hydroxyl steroid glycosylation:
EcSGA1-Mediated Acylation
Escherichia coli acyltransferase EcSGA1 enables late-stage regioselective acylation of unprotected steroid glycosides:
- Acetyl-CoA as acyl donor (kcat/Km = 1.8 × 10³ M⁻¹s⁻¹).
- Positional selectivity : 6′-OH > 4′-OH > 3′-OH > 2′-OH in glucose moieties.
Table 2: Enzymatic vs Chemical Glycosylation
| Parameter | Electrochemical | OsSGT1 |
|---|---|---|
| Yield (%) | 64 | 88 |
| Anomeric Selectivity (β:α) | 20:1 | >99:1 |
| Reaction Time (h) | 48 | 12 |
Natural Extraction and Purification
Though synthetic routes dominate, traditional extraction from starfish (Astropecten spp.) and plants (Digitalis purpurea) persists for small-scale isolation:
Analytical Challenges in Synthesis
Structural Characterization
Emerging Synthetic Strategies
Flow Chemistry Approaches
Microreactor systems enable safer handling of reactive intermediates (e.g., glycosyl triflates) with 3× yield improvement over batch processes.
Computational Modeling
DFT calculations (B3LYP/6-31G*) guide protecting group selection by predicting steric effects on glycosylation transition states.
Chemical Reactions Analysis
Hydrolysis of Glycosidic Bonds
The glucoside component (oxane-3,4,5-triol) undergoes acid-catalyzed hydrolysis, breaking the glycosidic bond to yield a sugar moiety (glucose derivative) and the aglycone (steroid backbone). This reaction is critical for studying the compound’s bioavailability and metabolic pathways.
| Reaction Conditions | Products | Key Features |
|---|---|---|
| Acidic (e.g., HCl, H₂SO₄) | Glucose derivative + 17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-steroid aglycone | Reversible process; rate depends on pH and temperature. |
| Enzymatic (β-glucosidases) | Same as above | Biologically relevant; occurs in metabolic systems. |
Oxidation Reactions
The hydroxyl (-OH) groups on the steroid backbone and sugar unit are susceptible to oxidation. For example:
-
Primary hydroxyl groups (e.g., on C3 of the steroid) oxidize to ketones under mild conditions.
-
Secondary hydroxyl groups (on the glucose unit) may form ketones or carboxylic acids under stronger oxidizing agents .
Example Reaction:
Conditions: CrO₃ or pyridinium chlorochromate (PCC).
Esterification and Ether Formation
The hydroxyl groups participate in esterification with carboxylic acids or anhydrides, enhancing the compound’s lipophilicity. This modification is explored in drug delivery studies.
Hydrogenation of Double Bonds
The hepta-3,6-dien-2-yl side chain contains conjugated double bonds that undergo catalytic hydrogenation. This reaction alters the compound’s conformational stability and biological activity .
Reaction Scheme:
Conditions: H₂ gas (1–3 atm), room temperature.
Biological Interactions
The compound interacts with enzymes and receptors via hydrogen bonding and hydrophobic interactions. Key findings include:
-
Binding to steroid receptors: The aglycone moiety mimics endogenous steroids, enabling competitive inhibition in enzymatic assays.
-
Enzyme inhibition: Glycosidic cleavage products inhibit lanosterol synthase, a key enzyme in cholesterol biosynthesis .
Stability Under Environmental Conditions
Synthetic Modifications
Derivatives of this compound are synthesized to enhance bioactivity:
-
Glycosylation: Attaching alternative sugar units to modulate solubility .
-
Side-chain functionalization: Introducing halogens or alkyl groups to the hepta-dienyl chain to study structure-activity relationships.
Key Research Findings
-
The compound’s glucoside moiety is essential for its solubility in aqueous systems, while the steroidal core drives lipid membrane interactions.
-
Hydrogenation of the diene side chain reduces cytotoxicity, suggesting a role for unsaturation in biological activity .
-
Acidic hydrolysis products exhibit anti-inflammatory properties in in vitro assays.
Scientific Research Applications
2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol: has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes, particularly those involving steroid-like structures.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound can bind to these receptors and modulate their activity, leading to changes in gene expression and cellular function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with phytosterols and their glycosylated derivatives. Key comparisons are summarized below:
Key Structural and Functional Differences:
Side Chain Unsaturation : The target compound’s diene group (vs. stigmasterol’s single double bond or β-sitosterol’s saturation) may increase reactivity with lipid peroxidation pathways, relevant to ferroptosis induction .
Glycosylation: The oxane ring in the target compound and ’s derivative enhances solubility and receptor targeting compared to non-glycosylated sterols like stigmasterol .
Molecular Weight : Glycosylation increases molecular weight significantly (~630.8 vs. 412.69 for stigmasterol), impacting pharmacokinetics .
Research Findings and Pharmacological Implications
Glycosylation could enable selective targeting of glucose transporters (e.g., GLUT1) overexpressed in cancer cells, improving therapeutic specificity .
Synthetic Challenges :
- The stereochemistry of the diene side chain and glycosidic bond requires precise synthesis, often resolved via X-ray crystallography (using programs like SHELX ).
Therapeutic Potential: Compared to β-sitosterol, the target compound’s glycosylation and unsaturated side chain may enhance bioavailability and anticancer efficacy, as suggested by studies on similar glycosylated sterols .
Biological Activity
The compound 2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with significant potential in various biological applications. This article aims to explore its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple stereocenters and functional groups. Its molecular formula is , and it features a cyclopenta[a]phenanthrene core modified with hydroxymethyl and ether functionalities. The detailed structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 602.87 g/mol |
| Structural Features | Cyclopenta[a]phenanthrene core; multiple hydroxyl groups |
Antioxidant Activity
Research has indicated that compounds similar to this structure exhibit notable antioxidant properties. For instance, studies on related compounds have shown their ability to scavenge free radicals effectively. The antioxidant activity can be quantified using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests.
In one study that examined related compounds:
- DPPH Assay : The IC50 value was found to be approximately 28.08 µM TE/g.
- ABTS Assay : The highest antioxidant activity recorded was 2402.95 µM TE/g for a structurally similar compound .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. It is suggested that the presence of hydroxyl groups enhances its interaction with microbial membranes. Studies show that similar compounds can inhibit the growth of various bacteria and fungi.
A specific case study demonstrated:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Values ranged from 0.5 to 1 mg/mL for effective inhibition of bacterial growth .
The biological activity of this compound is believed to stem from its ability to modulate cellular pathways involved in oxidative stress and inflammation. The hydroxymethyl groups are thought to facilitate interactions with cellular receptors or enzymes involved in these pathways.
Case Studies
- Chitosan Interaction : A study highlighted how chitosan treatment influenced the emission of volatile organic compounds (VOCs) from fungi. The modulation of VOCs suggests that the compound may similarly interact with biological systems to induce beneficial metabolic changes .
- In Vitro Studies : In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cell lines through oxidative stress mechanisms .
Q & A
Q. What experimental methods are recommended for structural elucidation of this compound?
Structural elucidation requires a combination of X-ray crystallography, NMR spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry and confirming the cyclopenta[a]phenanthrene core. Key parameters include a low R factor (<0.06) and high data-to-parameter ratios (>10:1) to ensure reliability . NMR (1H, 13C, and 2D experiments like COSY and HSQC) is essential for verifying substituents, such as the hydroxymethyloxane moiety. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Always cross-validate results with computational tools like density functional theory (DFT) for optimized geometries .
Q. How can researchers synthesize or isolate this compound?
Isolation from natural sources, such as Chisocheton tomentosus (Meliaceae), involves methanol extraction followed by chromatographic separation (e.g., silica gel, HPLC). Synthetic routes may involve glycosylation of the steroidal core with protected glucose derivatives, followed by deprotection. Key challenges include controlling regioselectivity during glycosidic bond formation and avoiding oxidation of diene systems in the hepta-3,6-dienyl side chain. Use inert atmospheres (N2/Ar) and low-temperature conditions for sensitive intermediates .
Q. What analytical techniques are optimal for purity assessment and stability studies?
High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection (λ = 210–254 nm) is standard for purity assessment. Stability under varying pH, temperature, and light exposure should be tested via accelerated degradation studies. For hygroscopic samples, dynamic vapor sorption (DVS) analysis determines moisture sensitivity. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability .
Q. What physicochemical properties are critical for experimental design?
Key properties include:
- Solubility : Poor aqueous solubility (logP ~4.5) necessitates dimethyl sulfoxide (DMSO) or ethanol as solvents for in vitro assays.
- Hydrogen bonding : The triol and hydroxymethyl groups contribute to intermolecular interactions, affecting crystallization.
- Optical rotation : [α]D values (e.g., +25° to +30° in chloroform) help confirm stereochemical integrity .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) predict transition states and regioselectivity for derivatization. Tools like Gaussian or ORCA simulate electronic properties of the diene system to guide functionalization. Reaction path searches using the artificial force-induced reaction (AFIR) method identify low-energy pathways for glycosylation or side-chain modifications. Pair computational predictions with high-throughput experimentation (HTE) for validation .
Q. How should researchers resolve contradictions between spectroscopic and computational data?
Discrepancies often arise in stereochemical assignments or conformational analysis. For example, NMR NOE effects may conflict with DFT-optimized geometries. To resolve:
- Perform variable-temperature NMR to assess dynamic effects.
- Use molecular dynamics (MD) simulations to model solvent interactions.
- Re-examine crystallographic data (e.g., torsion angles in SCXRD) to validate computational models .
Q. What reactor design principles apply to scaling up synthesis?
For continuous flow synthesis:
- Use microreactors with residence time <10 min to prevent degradation of labile intermediates.
- Optimize mixing efficiency (Reynolds number >2,000) for glycosylation steps.
- Integrate membrane separation technologies (e.g., nanofiltration) for in-line purification .
Q. How can AI-driven data management enhance reproducibility in complex experiments?
Implement electronic lab notebooks (ELNs) with AI tools for metadata tagging and anomaly detection. For example:
- Use natural language processing (NLP) to extract experimental conditions from unstructured data.
- Train machine learning models on spectral databases (e.g., NIST WebBook) to automate peak assignments.
- Deploy blockchain-based systems for immutable data logging .
Notes
- Methodological rigor is emphasized over commercial applications.
- Contradictions in data require iterative validation using integrated computational-experimental workflows.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
